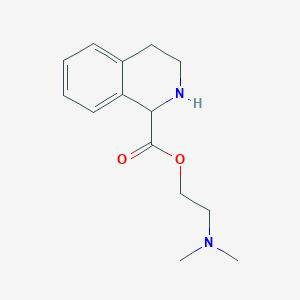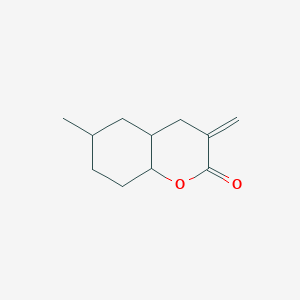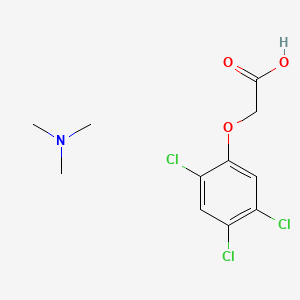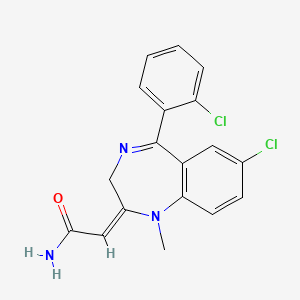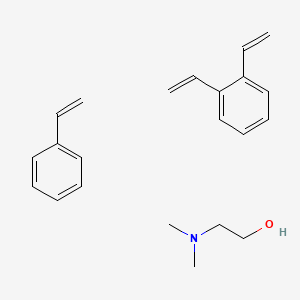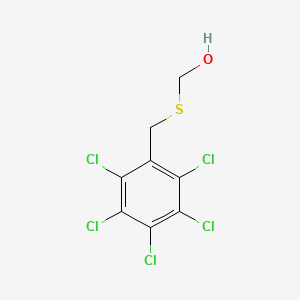
Methanol, pentachlorobenzylthio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, pentachlorobenzylthio- is a chemical compound that consists of a methanol group attached to a pentachlorobenzylthio moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanol, pentachlorobenzylthio- typically involves the reaction of pentachlorobenzyl chloride with sodium methanethiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the methanethiolate group, forming the desired product.
Industrial Production Methods
Industrial production of methanol, pentachlorobenzylthio- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Methanol, pentachlorobenzylthio- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.
Reduction: The pentachlorobenzylthio moiety can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formaldehyde, formic acid.
Reduction: Less chlorinated benzylthio derivatives.
Substitution: Hydroxyl or amino-substituted benzylthio derivatives.
科学的研究の応用
Methanol, pentachlorobenzylthio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methanol, pentachlorobenzylthio- involves its interaction with specific molecular targets and pathways. The methanol group can undergo metabolic oxidation to form reactive intermediates, while the pentachlorobenzylthio moiety can interact with cellular proteins and enzymes, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
- Methanol, trichlorobenzylthio-
- Methanol, dichlorobenzylthio-
- Methanol, monochlorobenzylthio-
Uniqueness
Methanol, pentachlorobenzylthio- is unique due to the presence of five chlorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to its less chlorinated counterparts. This high degree of chlorination can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
特性
CAS番号 |
74037-63-1 |
|---|---|
分子式 |
C8H5Cl5OS |
分子量 |
326.4 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl)methylsulfanylmethanol |
InChI |
InChI=1S/C8H5Cl5OS/c9-4-3(1-15-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 |
InChIキー |
VMLLIOFVQNIJFU-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




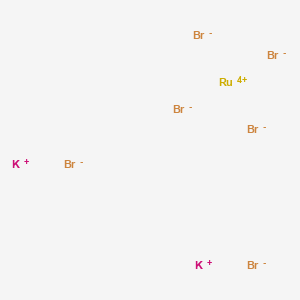
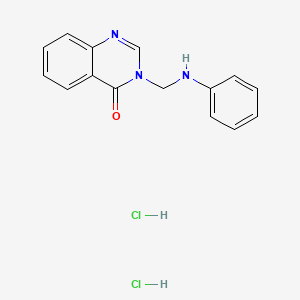

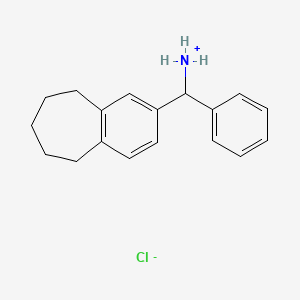

![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
